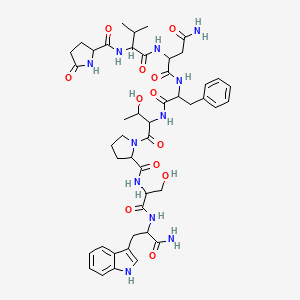

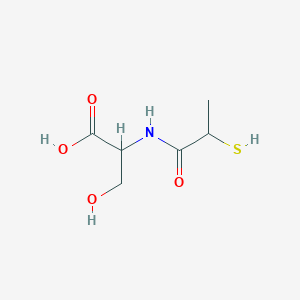

3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-(2-Mercapto-1-oxopropyl)-L-sérine est un composé suscitant un intérêt significatif dans divers domaines scientifiques en raison de sa structure chimique et de ses propriétés uniques. Il s'agit d'un analogue du Tiopronine, un composé bien connu utilisé comme antidote contre l'intoxication par les métaux lourds. La formule moléculaire de la N-(2-Mercapto-1-oxopropyl)-L-sérine est C6H11NO3S, et sa masse moléculaire est de 177,22 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(2-Mercapto-1-oxopropyl)-L-sérine implique généralement la réaction de la L-sérine avec des dérivés de 2-mercapto-1-oxopropyl. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le méthanol ou l'éthanol et de catalyseurs comme l'acide chlorhydrique pour faciliter la réaction. Le processus peut impliquer le chauffage du mélange réactionnel à une température spécifique pour assurer une réaction complète.

Méthodes de production industrielle

La production industrielle de la N-(2-Mercapto-1-oxopropyl)-L-sérine suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à maintenir des conditions de réaction et des rendements constants. La purification du produit final est obtenue par des techniques de cristallisation ou de chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

La N-(2-Mercapto-1-oxopropyl)-L-sérine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer ses applications .

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés pour oxyder le groupe thiol en un groupe acide sulfonique.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent réduire le groupe carbonyle en un alcool.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs comme l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acide sulfonique, des alcools et des composés de sérine substitués. Ces produits ont des applications variées dans différents domaines scientifiques .

Applications de la recherche scientifique

La N-(2-Mercapto-1-oxopropyl)-L-sérine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour son rôle potentiel dans les systèmes biologiques, notamment l'inhibition enzymatique et la modification des protéines.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement de l'intoxication par les métaux lourds et comme antioxydant.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de la N-(2-Mercapto-1-oxopropyl)-L-sérine implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Le groupe thiol du composé peut former des liaisons disulfure avec les résidus cystéine des protéines, ce qui conduit à l'inhibition ou à la modification de la fonction de la protéine. Cette interaction est cruciale dans son rôle d'antidote contre l'intoxication par les métaux lourds, où elle se lie aux métaux lourds et facilite leur excrétion de l'organisme.

Applications De Recherche Scientifique

N-(2-Mercapto-1-oxopropyl)-L-serine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating heavy metal poisoning and as an antioxidant.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of N-(2-Mercapto-1-oxopropyl)-L-serine involves its interaction with molecular targets such as enzymes and proteins. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modification of the protein’s function. This interaction is crucial in its role as an antidote for heavy metal poisoning, where it binds to heavy metals and facilitates their excretion from the body.

Comparaison Avec Des Composés Similaires

Composés similaires

N-(2-Mercapto-1-oxopropyl)-L-alanine : Un analogue du Tiopronine, utilisé pour des applications similaires dans l'intoxication par les métaux lourds.

N-(2-Mercapto-1-oxopropyl)-L-valine : Un autre analogue aux propriétés et applications similaires.

Unicité

La N-(2-Mercapto-1-oxopropyl)-L-sérine est unique en raison de son interaction spécifique avec les résidus sérine des protéines, ce qui la distingue des autres analogues. Sa capacité à former des complexes stables avec les métaux lourds et ses applications thérapeutiques potentielles en font un composé d'un intérêt significatif dans divers domaines .

Propriétés

Formule moléculaire |

C6H11NO4S |

|---|---|

Poids moléculaire |

193.22 g/mol |

Nom IUPAC |

3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11) |

Clé InChI |

NGCWQOJBMCFVRB-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)NC(CO)C(=O)O)S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)